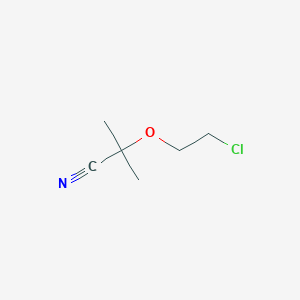
2-(2-Chloroethoxy)-2-methylpropanenitrile
Übersicht
Beschreibung
“2-(2-Chloroethoxy)ethanol” is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It’s a colourless transparent liquid soluble in water and organic solvents such as alcohol and ether .
Synthesis Analysis
The synthesis of “2-(2-Chloroethoxy)ethanol” can be achieved using 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . Another method involves using triethylene glycol and sulfoxide chloride (SOCl2), heated to 70 °C and stirred for 6 hours .
Molecular Structure Analysis
The molecular formula of “2-(2-Chloroethoxy)ethanol” is C4H9ClO2 . The molecular weight is 124.57 .
Physical And Chemical Properties Analysis
“2-(2-Chloroethoxy)ethanol” is a colourless transparent liquid . It has a density of 1.16 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Beta-Glycosidation of Sterically Hindered Alcohols
One significant application of related compounds to "2-(2-Chloroethoxy)-2-methylpropanenitrile" is in the beta-glycosidation of sterically hindered alcohols. The use of 2-chloro-2-methylpropanoic ester as a steering group in the Schmidt glycosidation reaction allows for the rapid and efficient glycosidation under mild, acidic conditions. This process yields glycoside products in high yield and beta-selectivity without the formation of orthoester side products, demonstrating the compound's pivotal role in synthesizing complex glycosides (Szpilman & Carreira, 2009).
Oxidative Decarboxylation of Amino Acids
The compound is also instrumental in the oxidative decarboxylation of amino acids, transforming glutamic acid into 3-cyanopropanoic acid by using vanadium-chloroperoxidase. This transformation is crucial for synthesizing bio-succinonitrile and bio-acrylonitrile, highlighting the chemical's utility in creating industrially relevant nitriles from biomass. This clean oxidative decarboxylation process can be applied to mixtures of amino acids obtained from plant waste streams, showcasing an efficient method for producing nitriles with minimal environmental impact (But et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIVSDCNDPIMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-2-methylpropanenitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


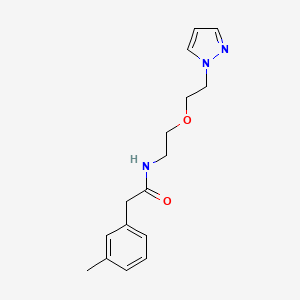
![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)
![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
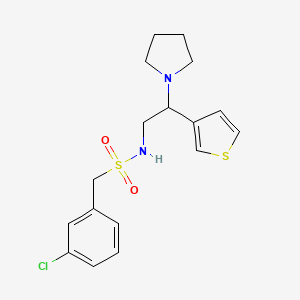
![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)
![6-Amino-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2709822.png)

![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)
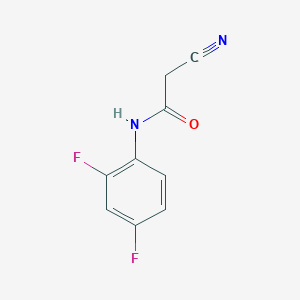
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)
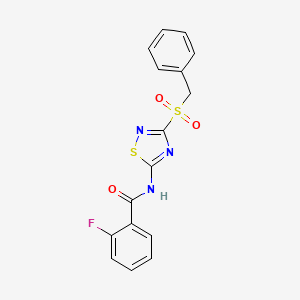
![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)